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Compound of Interest

Compound Name: 3-Chlorocinnamaldehyde

Cat. No.: B1631036 Get Quote

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-
chlorocinnamaldehyde, an organic compound with significant applications in the

pharmaceutical and agricultural industries.[1] Its role as a tyrosinase inhibitor and an

intermediate in chemical synthesis necessitates a thorough understanding of its structural

characteristics, which are elucidated through various spectroscopic techniques.[1] This

document is intended for researchers, scientists, and drug development professionals, offering

in-depth insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data of 3-chlorocinnamaldehyde.

Molecular Structure and Properties
3-Chlorocinnamaldehyde, with the molecular formula C₉H₇ClO and a molar mass of

approximately 166.60 g/mol , is characterized by a 3-chlorophenyl group attached to a

propenal moiety.[1] The presence of the chlorine atom, the aromatic ring, the carbon-carbon

double bond, and the aldehyde functional group gives rise to a unique spectroscopic

fingerprint, which is crucial for its identification and characterization.

Caption: Molecular structure of 3-Chlorocinnamaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework

of a molecule. For 3-chlorocinnamaldehyde, both ¹H and ¹³C NMR provide critical information

for structural confirmation.
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¹H NMR Spectroscopy
The ¹H NMR spectrum of 3-chlorocinnamaldehyde is expected to show distinct signals for the

aldehydic proton, the vinylic protons, and the aromatic protons. The chemical shifts are

influenced by the electron-withdrawing nature of the chlorine atom and the carbonyl group.

Table 1: Predicted ¹H NMR Data for 3-Chlorocinnamaldehyde

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

Aldehydic H ~9.7 Doublet ~7.5 1H

Vinylic H (α to

C=O)
~6.7

Doublet of

Doublets
~16.0, 7.5 1H

Vinylic H (β to

C=O)
~7.4 Doublet ~16.0 1H

Aromatic H ~7.3 - 7.6 Multiplet - 4H

Note: These are predicted values. Actual experimental values may vary depending on the

solvent and instrument used.

The large coupling constant (~16.0 Hz) between the vinylic protons is characteristic of a trans

configuration along the double bond.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The

carbonyl carbon is expected to appear significantly downfield.

Table 2: Predicted ¹³C NMR Data for 3-Chlorocinnamaldehyde
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Carbon Assignment Chemical Shift (δ, ppm)

C=O (Aldehyde) ~193

C-Cl (Aromatic) ~135

Aromatic CH ~127 - 131

Vinylic CH ~129, 153

Aromatic C (quaternary) ~136

Note: These are predicted values based on structure-spectrum correlations.[2]

Caption: NMR correlation diagram for 3-Chlorocinnamaldehyde.

Experimental Protocol for NMR Spectroscopy
A general procedure for acquiring NMR spectra of 3-chlorocinnamaldehyde is as follows:

Sample Preparation: Dissolve approximately 10-20 mg of 3-chlorocinnamaldehyde in

about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

ensure a homogeneous magnetic field.

¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a

sufficient number of scans to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse

sequence. A larger number of scans and a longer relaxation delay may be necessary due to

the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Data Processing: Process the acquired free induction decay (FID) by applying a Fourier

transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR

spectrum and pick the peaks in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://hmdb.ca/spectra/nmr_one_d/332380
https://www.benchchem.com/product/b1631036?utm_src=pdf-body
https://www.benchchem.com/product/b1631036?utm_src=pdf-body
https://www.benchchem.com/product/b1631036?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-chlorocinnamaldehyde will be dominated by absorptions corresponding to the

C=O, C=C, C-Cl, and C-H bonds.

Table 3: Characteristic IR Absorption Bands for 3-Chlorocinnamaldehyde

Wavenumber (cm⁻¹) Functional Group Description

~3050 Aromatic C-H Stretching

~2850, ~2750 Aldehydic C-H Stretching (Fermi doublet)

~1680 C=O (Aldehyde) Stretching

~1625 C=C (Alkene) Stretching

~1580, ~1470 C=C (Aromatic) Stretching

~970 =C-H (trans) Bending (Out-of-plane)

~780 C-Cl Stretching

Data sourced from the NIST Chemistry WebBook.[3]

The strong absorption around 1680 cm⁻¹ is a clear indication of the conjugated aldehyde

group. The band at approximately 970 cm⁻¹ further supports the trans stereochemistry of the

double bond.

Experimental Protocol for IR Spectroscopy
The following is a typical procedure for obtaining an Attenuated Total Reflectance (ATR)-FTIR

spectrum:

Instrument Preparation: Ensure the ATR crystal of the FTIR spectrometer is clean. Record a

background spectrum of the empty ATR crystal.

Sample Application: Place a small amount of 3-chlorocinnamaldehyde (liquid or solid)

directly onto the ATR crystal.
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Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the

crystal. Acquire the IR spectrum.

Data Processing: The instrument software will automatically subtract the background

spectrum from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its identification and structural elucidation. For 3-
chlorocinnamaldehyde, electron ionization (EI) is a common method.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 166, corresponding

to the molecular weight of the compound. Due to the presence of chlorine, an isotope peak

([M+2]⁺) at m/z 168 with an intensity of about one-third of the molecular ion peak is also

expected.

Table 4: Major Fragments in the Mass Spectrum of 3-Chlorocinnamaldehyde

m/z Proposed Fragment

166/168 [M]⁺ (Molecular ion)

165/167 [M-H]⁺

137/139 [M-CHO]⁺

102 [C₈H₆]⁺

77 [C₆H₅]⁺

Data sourced from the NIST Chemistry WebBook.[4]

[M]⁺˙
m/z 166/168

[M-H]⁺
m/z 165/167-H˙

[M-CHO]⁺
m/z 137/139

-CHO˙

[C₈H₆]⁺˙
m/z 102

-Cl˙ [C₆H₅]⁺
m/z 77

-C₂H˙
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Click to download full resolution via product page

Caption: Proposed Mass Spectrometry Fragmentation Pathway.

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining an EI mass spectrum is as follows:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography (GC).

Ionization: In the ion source, the sample molecules are bombarded with a beam of high-

energy electrons (typically 70 eV), causing ionization and fragmentation.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection: The separated ions are detected, and a mass spectrum is generated, which is a

plot of ion intensity versus m/z.

Conclusion
The spectroscopic data presented in this guide provide a comprehensive and self-validating

characterization of 3-chlorocinnamaldehyde. The NMR data elucidates the proton and carbon

framework, the IR spectrum confirms the presence of key functional groups, and the mass

spectrum provides the molecular weight and characteristic fragmentation pattern. Together,

these techniques offer an unambiguous identification of the compound, which is essential for its

use in research and development. The provided protocols serve as a practical guide for

researchers to obtain high-quality spectroscopic data for this and similar compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1631036?utm_src=pdf-body-img
https://www.benchchem.com/product/b1631036?utm_src=pdf-body
https://www.benchchem.com/product/b1631036?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1631036?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. Buy 3-CHLOROCINNAMALDEHYDE [smolecule.com]

2. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, H2O, predicted)
(HMDB0003441) [hmdb.ca]

3. α-Chlorocinnamaldehyde [webbook.nist.gov]

4. α-Chlorocinnamaldehyde [webbook.nist.gov]

To cite this document: BenchChem. [Spectroscopic Data of 3-Chlorocinnamaldehyde: An In-
Depth Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1631036#spectroscopic-data-of-3-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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